Cas no 874285-01-5 (2-(4-bromo-2-chlorophenyl)ethan-1-amine)

2-(4-Bromo-2-chlorophenyl)ethan-1-amine is a halogen-substituted phenyl ethylamine derivative with significant utility in pharmaceutical and agrochemical research. Its distinct structural features, including the bromo and chloro substituents on the aromatic ring, enhance its reactivity and selectivity in synthetic applications. This compound serves as a versatile intermediate for the preparation of biologically active molecules, particularly in the development of receptor-targeted ligands and enzyme inhibitors. The electron-withdrawing effects of the halogen groups contribute to its stability and facilitate further functionalization under controlled conditions. Its well-defined chemical properties make it a valuable building block for medicinal chemistry and material science applications.
2-(4-bromo-2-chlorophenyl)ethan-1-amine structure
874285-01-5 structure
Product Name:2-(4-bromo-2-chlorophenyl)ethan-1-amine
CAS No:874285-01-5
MF:C8H9BrClN
MW:234.520760297775
MDL:MFCD22560831
CID:3375097
PubChem ID:67080328
Update Time:2025-10-16

2-(4-bromo-2-chlorophenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • BENZENEETHANAMINE, 4-BROMO-2-CHLORO-
    • 2-(4-bromo-2-chlorophenyl)ethan-1-amine
    • GYYRSYUPFKJPRT-UHFFFAOYSA-N
    • EN300-225284
    • DB-202154
    • 2-(4-bromo-2-chlorophenyl)ethanamine
    • 874285-01-5
    • SCHEMBL1569794
    • ZJB28501
    • MDL: MFCD22560831
    • Inchi: 1S/C8H9BrClN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2
    • InChI Key: GYYRSYUPFKJPRT-UHFFFAOYSA-N
    • SMILES: C1(CCN)=CC=C(Br)C=C1Cl

Computed Properties

  • Exact Mass: 232.96069Da
  • Monoisotopic Mass: 232.96069Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 293.2±25.0 °C at 760 mmHg
  • Flash Point: 131.1±23.2 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-(4-bromo-2-chlorophenyl)ethan-1-amine Security Information

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2-(4-bromo-2-chlorophenyl)ethan-1-amine Related Literature

Additional information on 2-(4-bromo-2-chlorophenyl)ethan-1-amine

Comprehensive Overview of 2-(4-bromo-2-chlorophenyl)ethan-1-amine (CAS No. 874285-01-5)

2-(4-bromo-2-chlorophenyl)ethan-1-amine, with the CAS number 874285-01-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique bromo and chloro substituents on the phenyl ring, serves as a critical intermediate in the synthesis of various bioactive molecules. Researchers and industry professionals often search for terms like "2-(4-bromo-2-chlorophenyl)ethan-1-amine synthesis", "CAS 874285-01-5 applications", and "bromo-chloro phenyl derivatives" to explore its potential uses.

The structural features of 2-(4-bromo-2-chlorophenyl)ethan-1-amine make it a valuable building block in medicinal chemistry. Its aromatic ring system, combined with the reactive amine group, allows for diverse functionalization, enabling the creation of compounds with potential therapeutic effects. Recent trends in drug discovery highlight the demand for halogenated aromatic amines, as they often exhibit enhanced binding affinity and metabolic stability. Searches related to "halogenated phenylethylamine derivatives" and "pharmacological applications of bromo-chloro compounds" reflect this growing interest.

In addition to its pharmaceutical relevance, 2-(4-bromo-2-chlorophenyl)ethan-1-amine is also studied in material science. Its robust aromatic structure and halogen atoms contribute to its utility in the development of advanced polymers and agrochemicals. Queries such as "CAS 874285-01-5 in material science" and "bromo-chloro phenylamine derivatives in agrochemicals" are increasingly common, underscoring its multidisciplinary applications.

The synthesis of 2-(4-bromo-2-chlorophenyl)ethan-1-amine typically involves multi-step organic reactions, including halogenation and reduction processes. Optimization of these methods is a hot topic, with researchers focusing on greener and more efficient protocols. Keywords like "sustainable synthesis of 2-(4-bromo-2-chlorophenyl)ethan-1-amine" and "catalytic reduction of bromo-chloro phenyl compounds" are frequently explored in academic and industrial settings.

Analytical characterization of CAS 874285-01-5 is another area of focus. Advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to ensure purity and structural integrity. Professionals often search for "analytical methods for 2-(4-bromo-2-chlorophenyl)ethan-1-amine" and "quality control of halogenated amines" to stay updated on best practices.

Regulatory and safety aspects of 2-(4-bromo-2-chlorophenyl)ethan-1-amine are also critical. While the compound is not classified as hazardous under standard regulations, proper handling and storage are essential to maintain its stability. Searches like "safety data sheet for CAS 874285-01-5" and "storage conditions for bromo-chloro phenyl derivatives" are common among laboratory personnel.

In conclusion, 2-(4-bromo-2-chlorophenyl)ethan-1-amine (CAS 874285-01-5) is a versatile compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural properties and synthetic flexibility make it a subject of ongoing research and development. By addressing popular search queries and integrating current scientific trends, this overview aims to provide a comprehensive and engaging resource for professionals and enthusiasts alike.

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